molecular formula C9H15N3O2 B042626 6-Amino-1-ethyl-3-propyluracil CAS No. 63981-31-7

6-Amino-1-ethyl-3-propyluracil

Cat. No. B042626
CAS RN: 63981-31-7
M. Wt: 197.23 g/mol
InChI Key: YPSQTTRYMSZAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07125993B2

Procedure details

A solution of 6-[2-(dimethylamino)-1-azavinyl]-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione (2.1 g) was dissolved in a mixture of methanol (10 ml) and 28% aqueous ammonia solution (20 ml), and stirred for 72 hours at room temperature. Solvent was then removed under reduced pressure, and the residue purified by chromatography on a silica gel column, eluting with a mixture of dichloromethane/methanol (15/1), to provide 6-amino-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione, a compound of formula (8).
Name
6-[2-(dimethylamino)-1-azavinyl]-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C=[N:4][C:5]1[N:10]([CH2:11][CH3:12])[C:9](=[O:13])[N:8]([CH2:14][CH2:15][CH3:16])[C:7](=[O:17])[CH:6]=1>CO.N>[NH2:4][C:5]1[N:10]([CH2:11][CH3:12])[C:9](=[O:13])[N:8]([CH2:14][CH2:15][CH3:16])[C:7](=[O:17])[CH:6]=1

Inputs

Step One
Name
6-[2-(dimethylamino)-1-azavinyl]-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione
Quantity
2.1 g
Type
reactant
Smiles
CN(C=NC1=CC(N(C(N1CC)=O)CCC)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 72 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on a silica gel column
WASH
Type
WASH
Details
eluting with a mixture of dichloromethane/methanol (15/1)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC1=CC(N(C(N1CC)=O)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.